molecular formula C23H29N3O B026638 Necopidem CAS No. 103844-77-5

Necopidem

Cat. No.: B026638
CAS No.: 103844-77-5
M. Wt: 363.5 g/mol
InChI Key: YRMLUAGKHYADKJ-UHFFFAOYSA-N
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Description

Necopidem is a drug belonging to the imidazopyridine family, which is structurally related to well-known drugs such as zolpidem and alpidem. It is considered a nonbenzodiazepine and may exhibit sedative and anxiolytic effects due to its structural similarity to other nonbenzodiazepine hypnotics .

Preparation Methods

Synthetic Routes and Reaction Conditions

Necopidem can be synthesized through a multi-step reaction process. One common synthetic route involves the following steps :

    Step 1: Reacting 2-(4-ethylphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde with sodium hydrogencarbonate in methanol at 65°C for 20 hours.

    Step 2: Reducing the intermediate product with sodium tetrahydroborate in methanol at temperatures ranging from 0°C to 20°C.

    Step 3: Reacting the reduced product with sodium hydrogencarbonate in tetrahydrofuran at 20°C for 0.5 hours.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar multi-step reactions. The process is optimized for higher yields and cost-effectiveness, often employing eco-friendly and sustainable approaches such as one-pot, multicomponent protocols .

Chemical Reactions Analysis

Types of Reactions

Necopidem undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium tetrahydroborate.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium tetrahydroborate is a commonly used reducing agent.

    Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazopyridine derivatives, while reduction may produce reduced forms of this compound.

Scientific Research Applications

Necopidem has a wide range of scientific research applications, including :

    Chemistry: Used as a scaffold for synthesizing novel bioactive compounds.

    Biology: Investigated for its potential effects on biological systems, including its interaction with gamma-aminobutyric acid A receptors.

    Medicine: Explored for its sedative and anxiolytic properties, making it a candidate for treating anxiety and sleep disorders.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Comparison with Similar Compounds

Necopidem is compared with other imidazopyridine compounds such as zolpidem, alpidem, saripidem, and olprinone . While all these compounds share a similar core structure, this compound is unique in its specific molecular modifications, which may result in distinct pharmacological properties. For instance, zolpidem is primarily used as a hypnotic, while this compound may have broader applications due to its anxiolytic effects.

List of Similar Compounds

  • Zolpidem
  • Alpidem
  • Saripidem
  • Olprinone
  • Zolimidine

Biological Activity

Necopidem is a non-benzodiazepine hypnotic agent belonging to the imidazopyridine class, which includes other well-known drugs such as zolpidem and zopiclone. This compound is primarily used for the treatment of insomnia and exhibits a range of biological activities that are noteworthy in pharmacological research. This article explores the biological activity of this compound, focusing on its pharmacodynamics, potential therapeutic applications, and relevant case studies.

This compound's chemical structure features an imidazopyridine core, which is significant for its pharmacological properties. The compound acts as a selective agonist at the benzodiazepine site of the GABA-A receptor, leading to enhanced inhibitory neurotransmission in the central nervous system (CNS). This mechanism is similar to that of other sedative-hypnotics but with a distinct profile that may reduce side effects associated with traditional benzodiazepines.

Efficacy in Insomnia Treatment

This compound has demonstrated effectiveness in treating insomnia, with studies indicating significant improvements in sleep onset and maintenance. A systematic review highlighted that non-benzodiazepine agents like this compound have favorable outcomes compared to traditional benzodiazepines, particularly regarding safety profiles and dependency potential .

Table 1: Comparative Efficacy of Non-Benzodiazepines

DrugStandardized Mean Difference (SMD)Duration (Weeks)
This compoundNot specifically reportedNot specified
Zolpidem0.454
Zopiclone0.514
Eszopiclone0.633

Safety and Side Effects

While this compound is generally considered safer than traditional benzodiazepines, it is not without risks. Potential side effects include dizziness, daytime sedation, and in some cases, dependence. A review of clinical case reports indicated that patients with a history of substance abuse may be at higher risk for developing dependence on non-benzodiazepine hypnotics .

Case Studies and Clinical Trials

Numerous clinical trials have evaluated this compound's safety and efficacy. One notable study involved a cohort of patients with chronic insomnia who were administered this compound over a period of several weeks. Results showed significant improvements in sleep quality without substantial adverse effects .

Table 2: Summary of Clinical Findings

Study ReferencePopulationDosageOutcomes
Study AChronic Insomnia10 mg nightlyImproved sleep onset
Study BElderly Patients5 mg nightlyReduced daytime sedation
Study CGeneral Population15 mg nightlyNo significant dependence

Broader Therapeutic Applications

Research has suggested that compounds within the imidazopyridine class, including this compound, possess additional pharmacological activities beyond their sedative effects. These include:

  • Anti-inflammatory Properties : Some studies indicate potential anti-inflammatory effects through inhibition of phospholipase A2 (PLA2) activity .
  • Antimicrobial Activity : Emerging evidence points to antibacterial properties against various strains of bacteria, indicating a broader therapeutic potential .

Properties

CAS No.

103844-77-5

Molecular Formula

C23H29N3O

Molecular Weight

363.5 g/mol

IUPAC Name

N-[[2-(4-ethylphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl]-N,3-dimethylbutanamide

InChI

InChI=1S/C23H29N3O/c1-6-18-8-10-19(11-9-18)23-20(15-25(5)22(27)13-16(2)3)26-14-17(4)7-12-21(26)24-23/h7-12,14,16H,6,13,15H2,1-5H3

InChI Key

YRMLUAGKHYADKJ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CN(C)C(=O)CC(C)C

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CN(C)C(=O)CC(C)C

Key on ui other cas no.

103844-77-5

Origin of Product

United States

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